2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11(2)15(8-20-10-17-9-18-20)19-16(21)14-6-5-12(3)7-13(14)4/h5-7,9-11,15H,8H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBLCCCGMUCBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(CN2C=NC=N2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and α-halo ketones.
Attachment of the Benzamide Core: The triazole ring is then attached to the benzamide core through a nucleophilic substitution reaction.
Introduction of Dimethyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Applications in Pharmaceuticals
1. Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound has been investigated for its ability to inhibit fungal growth. Studies have shown that triazole derivatives can effectively disrupt the synthesis of ergosterol in fungal cell membranes, leading to cell death. This mechanism makes them suitable for treating various fungal infections.
2. Cancer Research
There is ongoing research into the use of triazole compounds as potential anticancer agents. The ability of these compounds to modulate signaling pathways involved in cancer cell proliferation has been documented. Specifically, 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide may exhibit selective toxicity towards cancer cells while sparing normal cells.
3. Drug Design
The structural features of this compound allow it to act as a bioisostere for certain pharmacophores in drug design. Its incorporation into new drug candidates can enhance efficacy and reduce side effects. Research into structure-activity relationships (SAR) has indicated that modifications to the triazole ring can significantly impact biological activity.
Applications in Agrochemicals
1. Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit plant pathogens. Triazole fungicides are commonly used in agriculture to protect crops from fungal diseases. The specific application of this compound could lead to the development of new formulations with improved efficacy and lower environmental impact.
2. Plant Growth Regulation
Research indicates that triazole compounds can also function as plant growth regulators. They may influence plant hormone levels and affect growth patterns, potentially leading to increased yields in agricultural settings.
Case Studies
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogues with Triazole Moieties
Triazole-containing benzamides are widely studied for their bioactivity. Key structural analogs include:
Key Observations :
- The target compound’s 1,2,4-triazole distinguishes it from imidazole-based analogs (e.g., compound 3d in ), which may exhibit different binding affinities due to ring electronic properties .
- The dimethylbenzamide group in the target compound may confer higher lipophilicity than urea-linked analogs (e.g., 3b in ), influencing pharmacokinetics .
Pharmacological Performance
- Antifungal Potential: Fluorometric screening () using Alamar Blue demonstrated that triazole derivatives (e.g., itraconazole) inhibit Candida albicans at minimal inhibitory concentrations (MICs) as low as 0.001 μg/mL.
- Synthetic Feasibility : The synthesis of analogous compounds (e.g., ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) involves amide coupling between benzoyl chlorides and amines. The target compound likely requires similar steps, with additional triazole ring installation via Huisgen cycloaddition (click chemistry) or nucleophilic substitution, as seen in .
Thermodynamic and Spectroscopic Data
- 1H-NMR Profiles : Analogous triazole-bearing compounds (e.g., ’s compound 2 ) show characteristic peaks for triazole protons (δ ~13.0 ppm) and aromatic protons (δ 7.5–8.2 ppm). The target’s methyl groups would likely produce singlets near δ 2.1–2.5 ppm .
- Crystallography : X-ray studies of ’s compound confirm the stability of benzamide-directed metal coordination, suggesting the target’s triazole could similarly act as a ligand in metal-catalyzed reactions .
Biological Activity
2,4-Dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the triazole moiety is significant as it contributes to the compound's biological activity.
Anticancer Activity
Research has indicated that triazole derivatives exhibit promising anticancer properties. For instance, a study on 4-(1,2,3-triazol-1-yl)coumarin derivatives demonstrated significant cytotoxic effects against various cancer cell lines (MCF-7, SW480, A549) with IC50 values ranging from 0.12 to 2.78 µM . Although specific data on our compound is limited, the structural similarity suggests potential anticancer activity.
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. The compound’s structure may inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes. This mechanism is common among triazole antifungals like fluconazole and itraconazole . Further studies are needed to evaluate the specific antifungal efficacy of this compound.
Antimicrobial Activity
In addition to anticancer and antifungal activities, triazole derivatives have shown broad-spectrum antimicrobial effects. The compound could potentially act against various bacterial strains by interfering with nucleic acid synthesis or cell wall integrity .
Synthesis and Evaluation
A study focused on synthesizing various triazole derivatives and evaluating their biological activities highlighted that modifications at the triazole position significantly affect their potency. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against cancer cell lines . This suggests that structural modifications similar to those in our compound might also yield beneficial biological effects.
Structure-Activity Relationship (SAR)
The SAR analysis of triazole compounds indicates that substituents on the benzene ring and the triazole moiety play crucial roles in determining biological activity. Compounds with bulky groups or specific electronic properties tend to show improved efficacy . Understanding these relationships can guide future modifications of this compound for enhanced biological activity.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
